4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl 4-fluorobenzenecarboxylate
Description
Properties
IUPAC Name |
[4-[(Z)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] 4-fluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15FO5/c24-18-7-3-17(4-8-18)23(26)29-19-9-5-16(6-10-19)20(25)11-1-15-2-12-21-22(13-15)28-14-27-21/h1-13H,14H2/b11-1- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZVWIVESIGAQA-TYULJFPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\C(=O)C3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15FO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl 4-fluorobenzenecarboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzodioxole Moiety:
Acryloylation: The benzodioxole intermediate undergoes acryloylation to form the desired acrylate derivative.
Coupling with Fluorobenzenecarboxylate: The final step involves coupling the acrylate derivative with 4-fluorobenzenecarboxylate under specific conditions, often using palladium-catalyzed cross-coupling reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl 4-fluorobenzenecarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorobenzene moiety, using reagents like sodium methoxide
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with similar structural features to 4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl 4-fluorobenzenecarboxylate exhibit significant anticancer properties. For instance, derivatives of benzodioxole have been shown to induce apoptosis in various cancer cell lines:
These studies suggest that the compound may similarly affect cancer cells, potentially through mechanisms involving apoptosis and cell cycle regulation.
Neuroprotective Effects
The benzodioxole structure is also associated with neuroprotective properties. Research indicates that compounds containing this moiety can modulate neuroinflammation and protect neuronal cells from oxidative stress:
The potential neuroprotective effects of this compound warrant further investigation for therapeutic applications in neurodegenerative diseases.
Antimicrobial Activity
Compounds with similar structures have demonstrated antimicrobial properties. The incorporation of fluorine atoms can enhance the lipophilicity and membrane permeability of the molecule, making it a candidate for antimicrobial activity:
These findings suggest that the compound could be explored for developing new antimicrobial agents.
Polymer Synthesis
The acrylate functionality allows for the incorporation of this compound into polymer matrices. This can enhance the mechanical and thermal properties of polymers:
| Property Tested | Improvement Observed |
|---|---|
| Tensile Strength | Increased by up to 30% |
| Thermal Stability | Enhanced degradation temperature by 50°C |
This application highlights the potential for creating advanced materials with tailored properties for industrial use.
Mechanism of Action
The mechanism of action of 4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl 4-fluorobenzenecarboxylate involves its interaction with specific molecular targets and pathways. The benzodioxole moiety may interact with enzymes or receptors, modulating their activity. The fluorobenzene group can enhance the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to a broader class of acryloylphenyl esters with diverse substituents. Below is a detailed comparison with structurally related analogs:
Substituent Variations in Ester Moieties
4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl 2-thiophenecarboxylate
- Molecular Formula : C21H14O5S
- Molecular Weight : 378.41
- Key Features : Replaces the 4-fluorobenzoate with a thiophenecarboxylate group.
- Impact : The thiophene ring introduces sulfur-based aromaticity, which may enhance π-stacking interactions compared to the fluorinated analog. However, the electron-withdrawing fluorine in the target compound could increase ester hydrolysis resistance.
4-(3-(3-Chlorophenyl)acryloyl)phenyl 3-phenylacrylate
- Molecular Formula: Not explicitly provided (estimated C24H17ClO4).
- Key Features : Contains a chlorophenyl acryloyl group and a phenyl acrylate ester.
Core Structural Variations
2-(4-(3-(4-Chlorophenyl)acryloyl)phenyl)isoindoline-1,3-dione (Compound 4)
- Molecular Formula : C25H15ClN2O3
- Molecular Weight : 438.85
- Key Features : Incorporates an isoindoline-1,3-dione core instead of a simple phenyl ester.
- Impact : The rigid, planar isoindoline-dione moiety may enhance binding to enzyme active sites (e.g., cholinesterases) but could reduce solubility compared to the target compound’s simpler ester structure.
Substituent Effects on Physicochemical Properties
Research Findings and Hypotheses
Chemical Reactivity
- Ester Hydrolysis : The 4-fluorobenzoate group is expected to resist hydrolysis better than electron-rich esters (e.g., phenyl acrylate) due to fluorine’s electron-withdrawing nature.
- Electrophilic Reactivity : The benzodioxole moiety may increase electron density in the acryloyl group, enhancing susceptibility to nucleophilic attack.
Q & A
What are the established synthetic routes for 4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl 4-fluorobenzenecarboxylate?
Level: Basic
Answer:
The compound is synthesized via multi-step organic reactions, including:
- Claisen condensation to form the acryloyl backbone.
- Friedel-Crafts acylation to introduce aromatic substituents.
- Suzuki-Miyaura coupling for cross-coupling aryl groups (e.g., fluorobenzenecarboxylate) .
Key Considerations:
- Use anhydrous conditions for acylation steps to avoid side reactions.
- Palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids are critical for Suzuki coupling efficiency .
Which spectroscopic techniques are most effective for characterizing this compound?
Level: Basic
Answer:
- Nuclear Magnetic Resonance (NMR):
- Infrared (IR) Spectroscopy:
- Peaks at ~1700 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (acryloyl C=O) validate functional groups .
- Mass Spectrometry (MS):
How can researchers resolve contradictions between spectroscopic data and crystallographic structures?
Level: Advanced
Answer:
- Cross-Validation: Combine X-ray crystallography (using SHELX refinement ) with DFT calculations to reconcile bond-length discrepancies.
- Dynamic Effects: Use variable-temperature NMR to assess conformational flexibility that might explain differences between solution and solid-state structures .
Example Workflow:
Refine X-ray data with SHELXL .
Compare DFT-optimized geometry (e.g., Gaussian 16) with crystallographic data.
Analyze NMR coupling constants for dynamic behavior.
What strategies optimize the Suzuki coupling step in synthesis?
Level: Advanced
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
